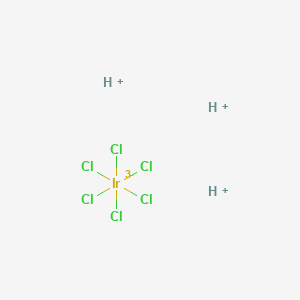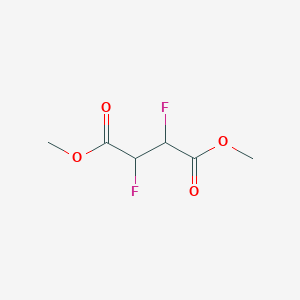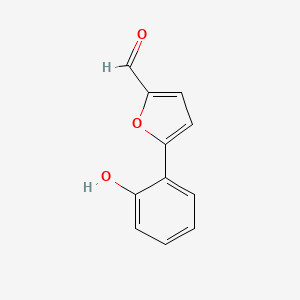
Ethyl 1-(4-bromophenyl)-1H-imidazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-(4-bromophenyl)-1H-imidazole-4-carboxylate is a chemical compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of an ethyl ester group attached to the imidazole ring, which is further substituted with a 4-bromophenyl group. Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(4-bromophenyl)-1H-imidazole-4-carboxylate typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic conditions.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a strong acid catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Intermediates: Large-scale production of the imidazole ring and brominated phenyl intermediates.
Continuous Flow Reactors: Use of continuous flow reactors to ensure efficient mixing and reaction control.
Purification: Purification of the final product through recrystallization or chromatography to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(4-bromophenyl)-1H-imidazole-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The imidazole ring can undergo oxidation to form imidazole N-oxides or reduction to form dihydroimidazoles.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, thiourea, and primary amines. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively.
Major Products
Substitution Products: Formation of various substituted imidazole derivatives.
Oxidation Products: Imidazole N-oxides.
Hydrolysis Products: 1-(4-bromophenyl)-1H-imidazole-4-carboxylic acid.
Scientific Research Applications
Ethyl 1-(4-bromophenyl)-1H-imidazole-4-carboxylate has several scientific research applications:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, antimicrobial, and anticancer activities.
Biological Studies: Investigated for its role in enzyme inhibition and receptor binding studies.
Chemical Biology: Utilized in the design of chemical probes for studying biological pathways.
Material Science: Employed in the synthesis of functional materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Ethyl 1-(4-bromophenyl)-1H-imidazole-4-carboxylate involves its interaction with specific molecular targets such as enzymes or receptors. The bromophenyl group enhances binding affinity through hydrophobic interactions, while the imidazole ring can participate in hydrogen bonding and coordination with metal ions. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Ethyl 1-(4-bromophenyl)-1H-imidazole-4-carboxylate can be compared with other imidazole derivatives such as:
Ethyl 1-(4-chlorophenyl)-1H-imidazole-4-carboxylate: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and biological activity.
Ethyl 1-(4-fluorophenyl)-1H-imidazole-4-carboxylate: Fluorine substitution can enhance metabolic stability and bioavailability.
Ethyl 1-(4-methylphenyl)-1H-imidazole-4-carboxylate: Methyl substitution can affect the compound’s lipophilicity and pharmacokinetic properties.
The uniqueness of this compound lies in its bromine substitution, which imparts distinct electronic and steric properties, influencing its chemical reactivity and biological interactions.
Properties
Molecular Formula |
C12H11BrN2O2 |
|---|---|
Molecular Weight |
295.13 g/mol |
IUPAC Name |
ethyl 1-(4-bromophenyl)imidazole-4-carboxylate |
InChI |
InChI=1S/C12H11BrN2O2/c1-2-17-12(16)11-7-15(8-14-11)10-5-3-9(13)4-6-10/h3-8H,2H2,1H3 |
InChI Key |
IOLSGXGKEWRJLU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN(C=N1)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Benzene, 1,1'-[(phenylethenylidene)bis(sulfonyl)]bis-](/img/structure/B12842052.png)
![tert-Butyl (3S)-3-[(aminooxy)methyl]morpholine-4-carboxylate](/img/structure/B12842055.png)
![magnesium;[(2R)-2-[(1S)-1,2-dihydroxyethyl]-3-hydroxy-5-oxo-2H-furan-4-yl] phosphate;hydrate](/img/structure/B12842057.png)
![1-(2-Fluoro-[1,1'-biphenyl]-4-yl)-2-morpholinoethane-1,2-dione](/img/structure/B12842061.png)




![(3AS,4R,6aS)-3-oxohexahydro-2H-pyrrolo[3,4-d]isoxazole-4-carboxylic acid](/img/structure/B12842108.png)
